An In-depth Technical Guide to the Physicochemical Properties of 1H-Indole-2-Carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 1H-Indole-2-Carboxylic Acid
Introduction
1H-Indole-2-carboxylic acid, a heterocyclic compound, is a significant molecule in the fields of medicinal chemistry and drug development. Its indole (B1671886) core is a prevalent scaffold in numerous biologically active compounds. The physicochemical properties of 1H-indole-2-carboxylic acid are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-indole-2-carboxylic acid, detailed experimental protocols for their determination, and a summary of its roles in relevant biological pathways.
Physicochemical Properties
The key physicochemical properties of 1H-indole-2-carboxylic acid are summarized in the tables below. This data is crucial for researchers in drug design and development for predicting the compound's behavior and for designing derivatives with improved properties.
General and Structural Properties
| Property | Value | Source(s) |
| Molecular Formula | C9H7NO2 | [1][2][3] |
| Molecular Weight | 161.16 g/mol | [1][2][3] |
| Appearance | Off-white to yellow to brown crystalline powder | [1][3] |
| CAS Number | 1477-50-5 | [1][2][3] |
| InChI | InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12) | [2] |
| SMILES | O=C(O)c1cc2ccccc2[nH]1 | [2] |
Thermodynamic and Solubility Properties
| Property | Value | Source(s) |
| Melting Point | 202-206 °C | [1][3][4] |
| Boiling Point | 287.44 °C (estimated) | [1] |
| pKa | 4.44 ± 0.30 (predicted) | [1][3] |
| LogP (Octanol/Water Partition Coefficient) | 1.384 - 2.31 | [2][5] |
| Water Solubility (log10WS) | -2.56 (in mol/l) | [2] |
| Solubility | Soluble in ethanol, dimethyl sulfoxide, and methanol. | [1] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point of an organic solid is a key indicator of its purity.[1] A sharp melting range typically signifies a pure compound, while impurities can lead to a depressed and broader melting range.[1]
Protocol:
-
Sample Preparation: A small amount of finely powdered 1H-indole-2-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.[6][7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[1] The apparatus is heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the expected melting point.[7]
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the compound.[1][7] For an initial, approximate determination, a faster heating rate can be used.[1]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5]
Protocol (Capillary Method):
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[5][8]
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid.[5] The test tube is then attached to a thermometer and heated in a Thiele tube or an aluminum block.[5][8]
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[4] The heat source is then removed, and the liquid is allowed to cool.[9] The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4][5]
pKa Determination by Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a weak acid like 1H-indole-2-carboxylic acid, this can be determined by titration with a strong base.[2]
Protocol:
-
Solution Preparation: A known concentration of 1H-indole-2-carboxylic acid is dissolved in water. A standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is prepared.[10]
-
Titration: The NaOH solution is slowly added to the acid solution from a burette. The pH of the solution is monitored continuously using a pH meter after each addition of the titrant.[2][11]
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of NaOH added.[2] The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.[12] At the half-equivalence point, the pH of the solution is equal to the pKa of the acid.[2][12]
Solubility Determination
Solubility tests provide qualitative information about the polarity and functional groups present in a molecule.
Protocol:
-
Sample Preparation: A small, measured amount of 1H-indole-2-carboxylic acid (e.g., 30 mg) is placed in a series of test tubes.[3]
-
Solvent Addition: A measured volume of various solvents (e.g., 1 mL of water, 5% aq. HCl, 5% aq. NaHCO3, 5% aq. NaOH, and an organic solvent like diethyl ether) is added to the respective test tubes.[3][13]
-
Observation: The tubes are shaken vigorously for a set period (e.g., 60 seconds).[3][14] The compound is classified as soluble if it dissolves completely, and insoluble if it does not.[14] Observations should also be made after gentle heating.[3] The solubility in acidic and basic solutions gives an indication of the presence of basic and acidic functional groups, respectively.[3]
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties. The shake-flask method is the gold standard for its determination.[15]
Protocol:
-
Phase Saturation: n-octanol and a buffered aqueous solution (typically pH 7.4) are saturated with each other by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[15][16]
-
Partitioning: A known amount of 1H-indole-2-carboxylic acid is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a flask.[16]
-
Equilibration: The flask is shaken for a period to allow the compound to partition between the two phases until equilibrium is reached.[16]
-
Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.[17]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]
Biological Activity and Relevant Pathways
1H-Indole-2-carboxylic acid and its derivatives have been shown to interact with several biological targets, making them interesting scaffolds for drug discovery.
Synthesis Workflow: Fischer Indole Synthesis
One of the most common methods for synthesizing indole derivatives is the Fischer indole synthesis.[18][19] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone.[18][19]
NMDA Receptor Antagonism
1H-Indole-2-carboxylic acid acts as a competitive antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor.[20] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation.[21] Its overactivation can lead to excitotoxicity and neuronal cell death.[21] By blocking the glycine co-agonist site, 1H-indole-2-carboxylic acid prevents the channel from opening, thus inhibiting the influx of calcium ions.[20][22]
HIV-1 Integrase Inhibition
Derivatives of 1H-indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus.[23][24] The integrase enzyme facilitates the insertion of the viral DNA into the host cell's genome.[25] The indole-2-carboxylic acid scaffold is believed to chelate with the magnesium ions (Mg2+) in the active site of the integrase, thereby blocking its strand transfer activity.[23][25]
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